

Physical and chemical properties of Ethyl 3iodobenzoate

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Compound of Interest

Compound Name: Ethyl 3-iodobenzoate

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An In-depth Technical Guide to Ethyl 3-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

Compound Identification

Ethyl 3-iodobenzoate is an aromatic ester that serves as a valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure features an ethyl ester group and an iodine atom attached to a benzene ring at the meta (3) position.



Identifier	Value
IUPAC Name	ethyl 3-iodobenzoate
Synonyms	3-Iodobenzoic acid ethyl ester, Ethyl m-iodobenzoate
CAS Number	58313-23-8
Molecular Formula	C ₉ H ₉ IO ₂
Molecular Weight	276.07 g/mol
InChI Key	POGCXCWRMMXDAQ-UHFFFAOYSA-N
SMILES	CCOC(=O)c1cccc(I)c1

Physical Properties

Ethyl 3-iodobenzoate is typically a colorless to light orange or yellow clear liquid at room temperature.[1] It is sensitive to light and should be stored accordingly. Key physical data are summarized in the table below.

Property	Value	Reference
Appearance	Colorless to light orange/yellow clear liquid	[1]
Boiling Point	272 °C (lit.)	
161 °C at 38 mmHg	[1]	
Density	1.64 g/mL at 25 °C (lit.)	
Refractive Index (n20/D)	1.581 (lit.)	
Flash Point	110 °C (230 °F) - closed cup	
Water Solubility	Not miscible	

Chemical Properties and Reactivity



Ethyl 3-iodobenzoate is a halogenated aromatic ester, and its reactivity is primarily dictated by the ester functional group and the carbon-iodine bond.

- Ester Group Reactions: The ethyl ester can undergo typical ester reactions such as hydrolysis (saponification) to yield 3-iodobenzoic acid and ethanol.
- Carbon-lodine Bond Reactivity: The iodine atom makes the compound an excellent substrate for various cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules. It is frequently used in:
 - Suzuki Coupling: To form new carbon-carbon bonds with boronic acids.
 - Heck Coupling: For the synthesis of substituted alkenes.
 - Sonogashira Coupling: To couple with terminal alkynes.
 - Formation of Organometallic Reagents: It can be converted into arylzinc or Grignard reagents. For instance, it reacts with isopropylmagnesium bromide (i-PrMgBr) in THF, followed by the addition of zinc bromide (ZnBr₂), to afford the corresponding arylzinc bromide.

Due to these properties, it serves as a key building block for synthesizing a wide range of compounds, including functionalized arylmagnesium compounds and substituted biaryls.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **Ethyl 3**-iodobenzoate.



Spectroscopic Data	Description
¹H NMR	The proton NMR spectrum will show characteristic signals for the aromatic protons and the ethyl group protons. The aromatic protons will appear as multiplets in the aromatic region (approx. 7.0-8.5 ppm), and the ethyl group will show a quartet for the methylene (-CH ₂) protons and a triplet for the methyl (-CH ₃) protons.
¹³ C NMR	The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the aromatic carbons (with the carbon attached to the iodine showing a characteristic shift), and the two carbons of the ethyl group.
IR Spectroscopy	The infrared spectrum is characterized by a strong absorption band for the C=O (carbonyl) stretching of the ester group, typically around 1720-1740 cm ⁻¹ . Other significant peaks include C-O stretching and aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS)	The mass spectrum will show the molecular ion peak (M+) at m/z 276. Key fragmentation patterns often involve the loss of the ethoxy group (-OC ₂ H ₅) or the entire ester group.

Experimental Protocols Synthesis via Fischer Esterification

A common method for preparing **Ethyl 3-iodobenzoate** is the Fischer esterification of 3-iodobenzoic acid with ethanol, using a strong acid catalyst like sulfuric acid.[2][3]

Materials:

3-lodobenzoic acid



- Anhydrous ethanol (large excess)
- Concentrated sulfuric acid (catalytic amount)
- · Diethyl ether
- 5% Sodium bicarbonate solution
- Anhydrous sodium sulfate
- Standard reflux and extraction glassware

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 3-iodobenzoic acid in a large excess of anhydrous ethanol.[2][4]
- Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.[2]
- Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[5]
- Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing cold water.[5]
- Extraction: Extract the aqueous mixture with diethyl ether.[2]
- Neutralization: Wash the combined organic layers with a 5% sodium bicarbonate solution to neutralize any unreacted acid and the sulfuric acid catalyst. Continue washing until CO₂ evolution ceases.[2]
- Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[2]

Purification by Column Chromatography



The crude product can be purified using silica gel column chromatography.[6]

Materials:

- Crude Ethyl 3-iodobenzoate
- Silica gel (100-200 mesh)
- Eluent (e.g., a mixture of hexane and ethyl acetate)
- Chromatography column and collection tubes

Procedure:

- Column Packing: Prepare a silica gel slurry in the chosen eluent and pack it into a chromatography column.
- Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
- Elution: Elute the column with the solvent system, collecting fractions in separate test tubes.
- Analysis: Monitor the fractions by TLC to identify those containing the pure product.
- Solvent Removal: Combine the pure fractions and remove the solvent by rotary evaporation to yield purified Ethyl 3-iodobenzoate.

NMR Sample Preparation

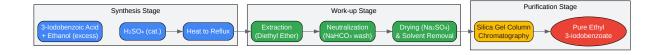
Procedure:

- Weigh approximately 5-25 mg of the purified Ethyl 3-iodobenzoate into a clean, dry vial.[7]
- Add about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[7][8]
- Ensure the sample is fully dissolved, using a vortex mixer if necessary.[1]
- If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette.[9]



• Transfer the clear solution into a clean NMR tube and cap it securely.[1]

Visualizations Synthesis and Purification Workflow

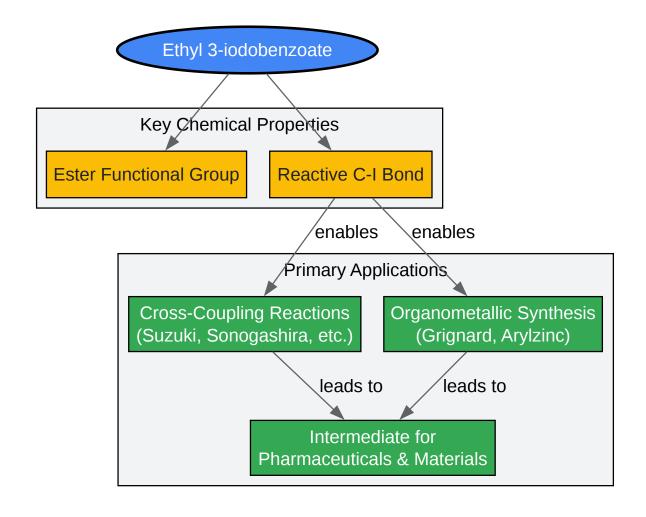


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Caption: Workflow for the synthesis and purification of **Ethyl 3-iodobenzoate**.

Properties and Applications Relationship





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Caption: Relationship between properties and applications of **Ethyl 3-iodobenzoate**.

Safety and Handling

Ethyl 3-iodobenzoate is an irritant and requires careful handling in a laboratory setting.

- Hazard Statements:
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.



- · Precautionary Measures:
 - Wear protective gloves, eye protection, and face protection.
 - Use only outdoors or in a well-ventilated area.
 - Avoid breathing dust/fume/gas/mist/vapors/spray.
 - Wash skin thoroughly after handling.
- Storage: Keep in a dark place, sealed in a dry, room temperature environment. It is classified as a combustible liquid.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.

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